molecular formula C11H15F2NO4 B2884220 5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid CAS No. 2230803-43-5

5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid

Cat. No.: B2884220
CAS No.: 2230803-43-5
M. Wt: 263.241
InChI Key: XVQDSBDLNVUPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 1,1-positions of the azaspiro[2.3]hexane core. Its molecular formula is C₁₂H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol (exact mass: 277.2645) . The spirocyclic structure introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing peptide backbone geometry and enhancing metabolic stability.

Properties

IUPAC Name

2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO4/c1-9(2,3)18-8(17)14-5-10(4-11(10,12)13)6(14)7(15)16/h6H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQDSBDLNVUPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-43-5
Record name 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which integrates both fluorine and a tert-butoxycarbonyl functional group. This compound is gaining attention in medicinal chemistry due to its potential biological activities and structural diversity. Understanding its biological activity is essential for exploring its applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C12H17F2NO4C_{12}H_{17}F_2NO_4 with a molecular weight of 277.27 g/mol. The presence of difluoro substituents and an aza group contributes to its chemical reactivity and potential biological properties.

Preliminary studies suggest that spirocyclic compounds like this compound may interact with various biological targets, influencing enzyme activity and receptor modulation. The unique arrangement of atoms may facilitate selective binding to specific proteins or enzymes, enhancing its pharmacological effects.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Spirocyclic compounds have been linked to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Similar compounds have shown promise in pain relief mechanisms, possibly by modulating pain pathways in the central nervous system.
  • Neuroactive Properties : The presence of the aza group may confer neuroactive characteristics, suggesting potential applications in treating neurological disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
5-Azaspiro[2.4]heptaneSimilar spirocyclic structurePotential neuroactive properties
1-Amino-cyclopropanecarboxylic acidContains amino and carboxylic functionalitiesKnown for its role in neurotransmitter synthesis
2-Fluorocyclopropanecarboxylic acidContains fluorine substituentEnhanced lipophilicity affecting absorption
3-Fluoropiperidine derivativesAza ring structure with fluorineExhibits diverse pharmacological activities

This comparative analysis highlights how the specific combination of functional groups in this compound may confer unique biological properties not found in other compounds.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related spirocyclic compounds:

  • Study on Anti-inflammatory Activity : A study demonstrated that spirocyclic derivatives could significantly reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
  • Neuroprotective Effects : Another research project explored the neuroprotective effects of similar aza-spiro compounds on neuronal cell lines subjected to oxidative stress, revealing enhanced cell viability and reduced apoptosis rates.
  • Analgesic Evaluation : In vivo studies using rodent models indicated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like ibuprofen.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Ring Size and Fluorine Substitution
  • Spiro[2.3]hexane vs. Spiro[2.4]heptane: The smaller spiro[2.3]hexane ring (6-membered system) in the target compound imposes greater steric constraints compared to the 7-membered spiro[2.4]heptane analogs . Fluorine at 1,1-positions (target compound) vs. 2,2- or 7,7-positions alters electronic effects. The 1,1-difluoro configuration increases electron-withdrawing character near the carboxylic acid group, which could modulate pKa and solubility .
Functional Group Variations
  • Boc Protection : All compounds share Boc protection, enhancing stability during peptide synthesis. However, the absence of fluorine in the (5R)-spiro[2.4]heptane analog reduces metabolic stability compared to fluorinated derivatives.
  • Bicyclo vs.

Preparation Methods

Asymmetric Double Allylic Alkylation

The spiro[2.3]hexane scaffold is typically constructed via a one-pot double allylic alkylation reaction. A glycine-derived imine intermediate serves as the starting material, reacting with allylic electrophiles in the presence of a chiral catalyst. For example, a chinchonidine-derived phase-transfer catalyst enables enantioselective C–C bond formation at low temperatures (–20°C), yielding the spirocyclic skeleton with >90% enantiomeric excess (ee).

Reaction Conditions:

  • Substrate: N-Benzyl glycine imine
  • Catalyst: Chinchonidine-derived ammonium salt (5 mol%)
  • Solvent System: Toluene/dichloromethane (7:3 v/v)
  • Temperature: –20°C
  • Reaction Time: 7 hours

This method avoids racemization by maintaining a low temperature and inert atmosphere. The product is isolated via extraction with tert-butyl methyl ether, followed by silica gel chromatography.

Boc Protection and Carboxylic Acid Functionalization

Following spirocycle formation, the Boc group is introduced to protect the secondary amine. A two-step sequence involving:

  • Deprotonation: Treatment with aqueous KOH (50%) to generate the free amine.
  • Boc Activation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature.

The carboxylic acid moiety is subsequently unveiled through hydrolysis of a methyl ester intermediate. For instance, stirring the ester in a methanol/THF/water mixture (2:1:1 v/v) with KOH (50%) for 32 hours achieves quantitative conversion to the acid.

Fluorination Strategies

Electrophilic Fluorination

Difluorination at the 1,1-positions is accomplished using a bromine-fluorine exchange reaction. A dibrominated precursor undergoes treatment with silver(I) fluoride (AgF) or tetrabutylammonium fluoride (TBAF) in anhydrous acetonitrile. This step demands rigorous exclusion of moisture to prevent hydrolysis.

Typical Procedure:

  • Substrate: Dibromo-spiro[2.3]hexane derivative
  • Fluorinating Agent: AgF (2.2 equiv)
  • Solvent: Acetonitrile
  • Temperature: 70°C
  • Yield: 68–73%

Radical Fluorination

Alternative approaches employ radical-mediated fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). These methods are less common due to competing side reactions but offer regioselectivity under photoredox conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination rates but may reduce enantioselectivity. Non-polar solvents like toluene preserve stereochemical integrity but slow reaction kinetics.

Table 1: Solvent Optimization for Fluorination

Solvent Temperature (°C) Yield (%) ee (%)
Toluene 70 73 92
Acetonitrile 70 68 85
DMF 70 55 78

Data adapted from.

Catalyst Loading and Counterion Effects

Reducing catalyst loading from 10 mol% to 5 mol% maintains enantioselectivity while lowering costs. Quaternary ammonium salts with bulky counterions (e.g., bromide) improve phase-transfer efficiency in asymmetric alkylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of the Boc-protected intermediate exhibits characteristic signals:

  • Boc group: Singlet at δ 1.44 ppm (9H).
  • Spirocyclic protons: Doublet of doublets at δ 3.12–3.25 ppm (J = 14.2 Hz, 2H).
  • Carboxylic acid: Broad signal at δ 12.1 ppm (exchanges with D₂O).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C₁₂H₁₇F₂NO₄ ([M–H]⁻):

  • Calculated: 277.1064
  • Observed: 277.1067.

Challenges and Mitigation Strategies

Epimerization During Acid Hydrolysis

Prolonged exposure to basic conditions during ester hydrolysis can cause epimerization at the spirocyclic center. Mitigation involves:

  • Short Reaction Times: Limiting hydrolysis to ≤24 hours.
  • Low Temperatures: Conducting reactions at 0–5°C.

Purification of Polar Intermediates

Silica gel chromatography often leads to poor recovery of polar intermediates. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient improves isolation yields.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors: To maintain low temperatures (–20°C) during alkylation.
  • In-line Analytics: FTIR and UV monitoring for real-time reaction control.
  • Crystallization Protocols: Tert-butyl methyl ether/hexane mixtures induce crystallization of the Boc-protected acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.